molecular formula C14H11Cl2NO2S B1232261 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- CAS No. 870106-52-8

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

Cat. No. B1232261
CAS RN: 870106-52-8
M. Wt: 328.2 g/mol
InChI Key: RDGDIVQKAVGUJX-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is a heterocyclic compound with promising applications in scientific research. This molecule has attracted attention due to its potential as a drug lead compound, as well as its diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- is not fully understood. However, it has been suggested that this molecule may exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and PPARγ pathways. In addition, it has been proposed that this molecule may interact with specific enzymes or receptors, leading to the inhibition or activation of downstream signaling cascades.
Biochemical and Physiological Effects
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- has been shown to exhibit a range of biochemical and physiological effects. For example, this molecule has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. In addition, it has been demonstrated to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in these cells. Moreover, this molecule has been shown to exhibit antibacterial and antiviral activities, making it a potential therapeutic agent for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- in lab experiments is its diverse biological activities. This molecule can be used to study various signaling pathways and cellular processes, making it a valuable tool for scientific research. However, one of the limitations of using this molecule is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and diabetes. Another direction is the exploration of its mechanism of action, which may lead to the identification of new drug targets. Additionally, the synthesis of novel derivatives of this molecule may lead to the discovery of compounds with improved biological activities and reduced toxicity. Finally, the development of new methods for the synthesis of this molecule may facilitate its use in scientific research.

Scientific Research Applications

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- has been extensively studied for its potential as a drug lead compound. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. In addition, this molecule has been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, diabetes, and obesity.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGDIVQKAVGUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424318
Record name 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

CAS RN

870106-52-8
Record name 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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